N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN5O3/c17-11-2-1-3-12(7-11)22-15(19-20-21-22)8-18-16(23)10-4-5-13-14(6-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSUPOQSKGPALF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a series of reactions, including Pd-catalyzed arylation and Noyori asymmetric hydrogenation . The tetrazole ring is then introduced via a cyclization reaction, often using azide and nitrile precursors under acidic conditions . The final step involves coupling the fluorophenyl group to the tetrazole ring, which can be accomplished using standard amide bond formation techniques .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole core can be oxidized under strong oxidative conditions.
Reduction: The tetrazole ring can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the benzo[d][1,3]dioxole core can yield quinone derivatives, while reduction of the tetrazole ring can produce amine derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: It has potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors. This binding can modulate the activity of these targets, leading to various biological effects . The fluorophenyl group can enhance the compound’s binding affinity and specificity, while the benzo[d][1,3]dioxole core can contribute to its overall stability and solubility .
Comparison with Similar Compounds
Key Compounds:
N-(3,4-Dimethoxyphenyl)benzo[d][1,3]dioxole-5-carboxamide (HSD-2)
- Structure : Benzodioxole-5-carboxamide linked to a 3,4-dimethoxyphenyl group.
- Synthesis : Yield 75%, m.p. 175–177°C.
- Key Difference : Methoxy substituents enhance lipophilicity compared to the fluorophenyl-tetrazole group in the target compound .
N-(Heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (S807)
- Structure : Benzodioxole-5-carboxamide with an N-heptan-4-yl chain.
- Function : Potent umami receptor agonist (1000× more potent than MSG).
- Key Difference : Aliphatic chain vs. aromatic tetrazole group, impacting receptor specificity .
N-(2-Chloro-4-nitrophenyl)benzo[d][1,3]dioxole-5-carboxamide (57)
- Structure : Benzodioxole-5-carboxamide with a chloro-nitroaryl group.
- Synthesis : Yield 53%, m.p. 227°C.
- Key Difference : Electron-withdrawing nitro group increases reactivity compared to the fluorophenyl group .
Tetrazole-Containing Analogues
Compound 50 (1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-fluorobenzoyl)-4-phenylthiazol-2-yl)cyclopropanecarboxamide)
- Structure : Benzodioxole linked to a thiazole-tetrazole hybrid.
- Synthesis : 27% yield.
- Key Difference : Cyclopropane-carboxamide and thiazole moieties may alter metabolic stability compared to the methylene-tetrazole bridge in the target compound .
N-(1-((1H-Tetrazol-5-yl)methyl)-1H-tetrazol-5(4H)-ylidene)nitramide (49) Structure: Bis-tetrazole system with a nitramine group. Synthesis: 65% yield via nitration in 100% HNO₃. Key Difference: High nitrogen content (energetic material) vs. benzodioxole’s aromatic stability .
Biological Activity
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a tetrazole moiety and a benzo[d][1,3]dioxole core, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanism of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Synthesis
The compound's chemical structure can be represented as follows:
- Molecular Formula : CHFO
- Molecular Weight : 425.4 g/mol
Synthetic Routes
The synthesis of this compound typically involves several steps:
- Preparation of the Benzo[d][1,3]dioxole Core : This can be achieved through reactions such as Pd-catalyzed arylation.
- Formation of the Tetrazole Ring : The tetrazole moiety is synthesized via cyclization reactions involving hydrazine derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the tetrazole derivative with the benzo[d][1,3]dioxole core under specific conditions to yield the desired carboxamide.
This compound exhibits biological activity through its interaction with various molecular targets:
- Enzyme Inhibition : The tetrazole ring can mimic certain biological molecules, allowing it to bind to enzymes and modulate their activity.
- Receptor Interaction : The compound may interact with specific receptors involved in signal transduction pathways, influencing cellular responses.
Research Findings
Several studies have investigated the biological activity of this compound:
- Anticancer Activity : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines (IC50 values ranging from 10 to 30 µM) .
- Immunomodulatory Effects : The compound has been evaluated for its effects on immune cells. A study demonstrated that it could rescue mouse splenocytes from apoptosis induced by PD-1/PD-L1 interactions, suggesting potential applications in cancer immunotherapy .
Study 1: Anticancer Efficacy
A study conducted on human breast cancer cells revealed that this compound exhibited dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with concentrations greater than 20 µM.
Study 2: Immunomodulation
In another investigation focusing on immune modulation, the compound was tested against PD-1/PD-L1 pathways. Results indicated that at concentrations of 100 nM, the compound could enhance T-cell activation significantly, promoting an immune response against tumor cells .
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves coupling a benzo[d][1,3]dioxole-5-carboxylic acid derivative with a tetrazole-containing intermediate. For example, condensation reactions using activating agents like EDCI/HOBt in anhydrous DMF under nitrogen can achieve amide bond formation. Optimizing stoichiometry (1.2:1 molar ratio of acid to amine) and temperature (0–5°C for activation, room temperature for coupling) improves yields . Purification via column chromatography (e.g., silica gel, hexane/EtOAc gradient) ensures product purity.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology : Use a combination of spectroscopic techniques:
- 1H/13C NMR : Confirm proton environments (e.g., benzodioxole methylene protons at δ ~5.9–6.1 ppm) and carboxamide carbonyl signals (δ ~165–170 ppm) .
- HRMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm deviation from theoretical values .
- FTIR : Identify key functional groups (e.g., amide C=O stretch ~1650–1680 cm⁻¹, tetrazole ring vibrations ~1450 cm⁻¹) .
Q. What preliminary biological screening assays are appropriate for assessing its therapeutic potential?
- Methodology :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination after 48-hour exposure .
- Enzyme inhibition : Screen against targets like COX-2 or kinases using fluorometric assays, comparing inhibition rates to known inhibitors .
- Solubility/logP : Employ shake-flask methods or HPLC to determine hydrophobicity, critical for bioavailability predictions .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., varying IC50 values across studies) be resolved?
- Methodology :
- Standardized protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration) and compound purity (≥95% by HPLC) .
- Dose-response validation : Repeat assays with triplicate measurements and include positive controls (e.g., doxorubicin for cytotoxicity).
- Meta-analysis : Cross-reference structural analogs (e.g., tetrazole-benzodioxole hybrids) to identify trends in activity-structure relationships .
Q. What computational strategies aid in elucidating the compound’s mechanism of action?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase PDB:1M17). Focus on hydrogen bonds between the tetrazole ring and catalytic lysine residues .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes in aqueous environments .
- QSAR modeling : Corrogate substituent effects (e.g., 3-fluorophenyl vs. 4-fluorophenyl) on bioactivity using datasets from related compounds .
Q. How can synthetic byproducts or degradation products be characterized to improve process efficiency?
- Methodology :
- LC-MS/MS : Identify impurities via fragmentation patterns (e.g., loss of benzodioxole moiety at m/z 150–160) .
- Stability studies : Expose the compound to accelerated degradation (40°C/75% RH for 4 weeks) and monitor via HPLC .
- Mechanistic insights : Use DFT calculations (Gaussian 09) to predict reactive sites prone to hydrolysis or oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
